2-(2-Fluorophenyl)thiazole-4-carboxylic acid

Description

Chemical Classification and Nomenclature

2-(2-Fluorophenyl)thiazole-4-carboxylic acid is systematically classified as a substituted thiazole derivative within the broader category of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The compound follows the International Union of Pure and Applied Chemistry nomenclature system, where the thiazole ring serves as the parent structure with substituents identified by their positional relationships. The systematic name reflects the presence of a 2-fluorophenyl group attached to the 2-position of the thiazole ring and a carboxylic acid functional group located at the 4-position.

The compound belongs to the thiazolecarboxylic acid family, which represents an important class of heterocyclic carboxylic acids with diverse chemical and biological properties. Within this classification, the presence of the fluorine atom on the phenyl substituent places it specifically in the organofluorine subset of thiazole derivatives. This dual classification as both a thiazole derivative and an organofluorine compound contributes to its unique chemical behavior and potential applications in various fields of chemistry.

Alternative nomenclature systems may refer to this compound using different conventions, but the systematic approach provides the most precise identification. The compound can also be described using the 1,3-thiazole numbering system, emphasizing the specific positions of the nitrogen and sulfur atoms within the five-membered ring structure. This nomenclature precision becomes particularly important when discussing structure-activity relationships and synthetic pathways involving this compound.

Structural Features and Molecular Characteristics

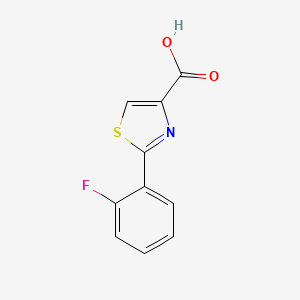

The molecular structure of this compound exhibits several distinctive features that contribute to its chemical behavior and properties. The compound possesses a molecular formula of C₁₀H₆FNO₂S and a molecular weight of 223.2235 grams per mole. The structural framework consists of a thiazole ring system that displays aromatic character due to the delocalization of π-electrons across the five-membered heterocycle.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆FNO₂S |

| Molecular Weight | 223.2235 g/mol |

| Simplified Molecular Input Line Entry System | C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)F |

| International Chemical Identifier Key | DHFRIMBNGDEXQK-UHFFFAOYSA-N |

The thiazole ring demonstrates significant π-electron delocalization, which contributes to its aromatic stability and influences the chemical reactivity patterns observed in this compound. The planar nature of the thiazole system allows for effective conjugation with the attached phenyl ring, creating an extended aromatic system that affects both electronic properties and molecular geometry. The presence of both nitrogen and sulfur heteroatoms within the ring structure creates distinct electronic environments that influence the compound's reactivity toward various chemical transformations.

The 2-fluorophenyl substituent introduces additional structural complexity through the presence of the fluorine atom, which significantly alters the electronic distribution within the phenyl ring. The strong electronegativity of fluorine creates a substantial dipole moment within the carbon-fluorine bond, influencing both the physical properties and chemical reactivity of the entire molecule. The carboxylic acid functional group at the 4-position of the thiazole ring provides a site for hydrogen bonding interactions and contributes to the compound's solubility characteristics in polar solvents.

Historical Context in Heterocyclic Chemistry

The development of thiazole chemistry traces its origins to fundamental discoveries in heterocyclic chemistry during the late nineteenth and early twentieth centuries. Thiazole itself, as the parent compound of this chemical family, was first characterized as a pale yellow liquid with pyridine-like odor, establishing the foundation for understanding five-membered heterocycles containing both sulfur and nitrogen atoms. The recognition of thiazole as a component of vitamin thiamine highlighted the biological significance of this heterocyclic system and spurred interest in developing synthetic approaches to thiazole derivatives.

Historical synthesis methods for thiazole derivatives include the classical Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis, which provided the methodological framework for constructing thiazole rings with various substitution patterns. These synthetic approaches established the fundamental chemistry required to access compounds like this compound through systematic modifications of the thiazole core structure. The evolution of thiazole chemistry has been closely linked to advances in understanding heterocyclic aromaticity and the unique reactivity patterns exhibited by five-membered rings containing multiple heteroatoms.

The incorporation of carboxylic acid functionality into thiazole systems represents a significant advancement in heterocyclic chemistry, as these derivatives combine the aromatic stability of the thiazole ring with the versatile reactivity of carboxylic acids. This combination has proven particularly valuable in medicinal chemistry applications, where thiazole-4-carboxylic acid derivatives have demonstrated diverse biological activities. The historical development of methods for introducing carboxylic acid groups into thiazole systems has enabled the synthesis of increasingly complex molecules with enhanced therapeutic potential.

Significance in Organofluorine Chemistry

The integration of fluorine atoms into organic molecules represents one of the most significant developments in modern synthetic chemistry, with organofluorine compounds finding applications ranging from pharmaceuticals to materials science. The carbon-fluorine bond, recognized as one of the strongest bonds in organic chemistry with an average bond energy around 480 kilojoules per mole, imparts unique properties to fluorinated molecules that distinguish them from their non-fluorinated counterparts. The incorporation of fluorine into the 2-phenyl position of thiazole-4-carboxylic acid exemplifies the strategic use of fluorine substitution to modify molecular properties.

Fluorine substitution in aromatic systems creates distinctive electronic effects that influence both chemical reactivity and biological activity. The high electronegativity of fluorine, measured at 3.98 on the Pauling scale, generates significant dipole moments within carbon-fluorine bonds and affects the overall electronic distribution throughout the molecular framework. In pharmaceutical applications, fluorine substitution often enhances metabolic stability by creating bonds that resist enzymatic degradation, a phenomenon known as the "block effect" in organofluorine chemistry.

The van der Waals radius of fluorine, similar to that of hydrogen, allows fluorinated molecules to maintain structural similarity to their parent compounds while exhibiting dramatically different electronic properties. This characteristic, referred to as the "mimic effect," enables fluorinated compounds to interact with biological systems in ways that can be both similar to and distinct from non-fluorinated analogs. The strategic placement of fluorine in this compound demonstrates the application of these principles in heterocyclic chemistry, where fluorine substitution can modulate both chemical reactivity and potential biological activity.

Chemical Registry Information and Identification

This compound is assigned the Chemical Abstracts Service registry number 1094373-86-0, which serves as its unique identifier within chemical databases and regulatory systems. This registry number provides unambiguous identification of the compound across various chemical databases, including PubChem, where it is catalogued as Compound Identification Number 43142306. The systematic cataloguing of this compound reflects its recognition within the scientific community and its potential significance in chemical research and development.

| Database Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1094373-86-0 |

| PubChem Compound Identification Number | 43142306 |

| Molecular Design Limited Number | MFCD07376366 |

| Environmental Protection Agency DSSTox Substance Identifier | DTXSID70655521 |

The compound appears in multiple chemical vendor databases, indicating its commercial availability for research purposes. Pricing information from chemical suppliers suggests that the compound is available in various quantities ranging from milligram to gram scales, with costs reflecting the specialized nature of this fluorinated heterocyclic derivative. The availability through multiple suppliers indicates established synthetic routes and commercial interest in this particular thiazole derivative.

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFRIMBNGDEXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655521 | |

| Record name | 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094373-86-0 | |

| Record name | 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy for Thiazole Carboxylic Acids

The synthesis of thiazole-4-carboxylic acids generally involves the construction of the thiazole ring via cyclization of thioamide intermediates or related precursors, followed by functional group transformations to introduce the carboxylic acid moiety. The 2-(2-fluorophenyl) substituent is typically introduced through the choice of appropriate aryl precursors.

Preparation via Amino Acid-Derived Thiazole Intermediates

One advanced approach involves starting from amino acid derivatives, converting them into thioamides, and then cyclizing to form the thiazole ring. This method has been demonstrated in the synthesis of various amino acid-derived thiazoles, which can be adapted for 2-(2-fluorophenyl) substitution:

- Step 1: Conversion of amino-protected (S)-amino acids into amides.

- Step 2: Transformation of amides into thioamides.

- Step 3: Cyclization of thioamides to bis-protected thiazoles using calcium carbonate to neutralize hydrobromic acid generated in situ, improving yields and simplifying purification.

- Step 4: Deprotection and functional group modification to yield thiazole carboxylic acids.

This method, while efficient, may cause partial racemization at chiral centers, which should be considered if stereochemistry is critical.

Synthesis via Condensation and Cyclization of Thiosemicarbazones and Phenacyl Bromides

Another well-documented route involves the reaction of substituted thiosemicarbazones with phenacyl bromides to yield 2-substituted thiazoles:

- Step 1: Preparation of substituted thiosemicarbazones by condensation of aldehydes with thiosemicarbazide in acidic conditions.

- Step 2: Reaction of these thiosemicarbazones with 2,4-dichloro-5-fluorophenacyl bromide or related phenacyl bromides to form 2-substituted aminothiazoles.

- Step 3: Characterization confirms the formation of thiazole rings by IR and NMR, showing the absence of carbonyl stretching bands and presence of characteristic NH and C–S absorptions.

Although this method was used for 2,4-disubstituted thiazoles, it can be adapted for 2-(2-fluorophenyl)thiazole derivatives by selecting appropriate fluorophenyl-substituted phenacyl bromides.

Metal-Free Synthesis via Reaction of Methyl Cysteinate and Substituted Benzonitriles

A novel and efficient method reported involves the reaction of methyl cysteinate with substituted benzonitriles to directly form 2-aryl-4,5-dihydrothiazoles, which can then be oxidized or hydrolyzed to the corresponding thiazole carboxylic acids:

- Step 1: Methyl cysteinate reacts with 2-fluorobenzonitrile under heating (80 °C) for 12 hours.

- Step 2: The crude product is purified by column chromatography to afford 2-(2-fluorophenyl)-4-methoxycarbonyl-4,5-dihydrothiazoles in yields of 76–85%.

- Step 3: Treatment with 10% sodium hydroxide in ethanol converts the methoxycarbonyl group to the carboxylic acid, yielding 2-(2-fluorophenyl)thiazole-4-carboxylic acid.

- Step 4: Structural confirmation is achieved by NMR and mass spectrometry.

This approach is metal-free, relatively straightforward, and provides good yields.

Comparative Data Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluorophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

The compound serves as a crucial building block in the synthesis of various bioactive molecules. Its unique thiazole structure allows for modifications that enhance pharmacological properties. For instance, derivatives of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid have demonstrated potential as anti-inflammatory agents and analgesics. Researchers have synthesized analogs that exhibit improved efficacy against inflammatory conditions by modifying the fluorophenyl group to optimize binding affinities to target proteins .

1.2 Enzyme Interaction Studies

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. Its structural properties enable it to serve as a substrate or inhibitor in enzyme assays, providing insights into the mechanisms underlying various biological processes.

Agrochemical Applications

2.1 Development of Herbicides and Fungicides

The compound is utilized in the formulation of agrochemicals, particularly herbicides and fungicides. Its ability to disrupt specific biochemical pathways in pests makes it an effective agent for crop protection while minimizing environmental impact. Research has shown that formulations containing this compound can lead to improved pest control outcomes compared to traditional chemicals .

Material Science Applications

3.1 Advanced Material Development

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings with tailored thermal and mechanical properties. The thiazole ring contributes to the stability and functionality of these materials, making them suitable for high-performance applications .

Chemical Properties and Reactivity

The compound can undergo various chemical reactions which expand its utility:

- Oxidation: Can be oxidized to form carboxylic acid derivatives.

- Reduction: Reduction reactions can modify functional groups, enhancing its reactivity.

- Substitution Reactions: The fluorophenyl group allows for substitution reactions that introduce new functionalities into the molecule.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in practical applications:

Mécanisme D'action

The mechanism of action of 2-(2-Fluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiazole ring can participate in various biochemical pathways. The carboxylic acid group may also play a role in the compound’s solubility and reactivity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and number of fluorine atoms on the phenyl ring significantly influence physicochemical and biological properties:

Key Observations :

- Difluorination (e.g., 2,4- or 2,6-) increases electron-withdrawing effects, altering solubility and metabolic stability .

- Biological Activity: The 2-(4-isobutoxy-3-nitrophenyl) analog demonstrates potent xanthine oxidase inhibition (IC₅₀ < 48.6 µM), outperforming non-fluorinated derivatives .

Neuroprotective Potential

Thiazole-carboxamide derivatives (e.g., TC-1 to TC-5) modulate AMPA receptor kinetics, reducing current amplitude and desensitization rates.

Antiviral Activity

A thiazolidinone derivative with a 2-fluorophenyl group (compound 6 in ) inhibits HCV NS5B polymerase (IC₅₀ = 48 µM) via non-competitive UTP inhibition. This highlights the role of fluorine in enhancing binding affinity within allosteric enzyme pockets .

Enzyme Inhibition

- Xanthine Oxidase (XO): Fluorinated phenyl groups improve XO inhibition. For example, 2-(4-isobutoxy-3-nitrophenyl)thiazole-4-carboxylic acid shows superior hypouricemic effects in mice compared to non-fluorinated analogs .

- NS5B Polymerase : Fluorine at the 2-position enhances inhibitory potency against viral polymerases, as seen in HCV studies .

Physicochemical Properties

Key Observations :

- Ester vs. Acid : Ethyl esters (e.g., ) exhibit higher solubility in organic media, whereas carboxylic acids are more polar but may require formulation adjustments for bioavailability .

- Purity and Synthesis : Compounds synthesized via method A () achieve >99% purity, critical for pharmacological applications .

Activité Biologique

2-(2-Fluorophenyl)thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological properties. The presence of the fluorophenyl group enhances its pharmacological profile by increasing lipophilicity and potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : It has shown promise in inhibiting tumor cell proliferation.

- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives, including this compound.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored.

Findings

- Inhibition of Bacterial Growth :

- Thiazole derivatives have been reported to exhibit antibacterial activity against strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates effective inhibition compared to standard antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the carboxylic acid moiety or the fluorophenyl group can significantly impact potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against cancer cells |

| Alteration in alkyl chain length | Variability in antibacterial efficacy |

Q & A

Q. What are the standard synthetic protocols for 2-(2-fluorophenyl)thiazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors like 2-fluorobenzaldehyde derivatives with thiosemicarbazide, followed by oxidative or acidic ring closure. For example, describes analogous thiazole syntheses using dehydrating agents (e.g., POCl₃) to form the thiazole core. Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring formation .

Yield optimization requires balancing stoichiometry and reaction time, with typical yields ranging from 40–65% for similar fluorophenyl-thiazoles .

Q. How is this compound characterized, and what analytical techniques are critical for structural validation?

Essential techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons show splitting patterns at ~7.1–7.5 ppm) .

- FTIR : Carboxylic acid C=O stretching at 1680–1720 cm⁻¹ and thiazole C=N absorption near 1600 cm⁻¹ .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 238.03 for C₁₀H₆FNO₂S) .

X-ray crystallography, though less common, resolves ambiguities in regiochemistry .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The carboxylic acid group makes it hygroscopic; storage at 2–8°C under inert gas (N₂/Ar) is recommended. notes incompatibility with strong oxidizers (e.g., HNO₃) and bases, which may degrade the thiazole ring. Decomposition products include CO₂, SOₓ, and fluorinated aromatics .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled for fluorophenyl-thiazole derivatives?

Contradictions often arise from assay conditions or substituent positioning. For example:

- Antimicrobial Activity : shows thiazoles with electron-withdrawing groups (e.g., -F) disrupt bacterial membranes via hydrophobic interactions.

- Cytotoxicity : Fluorine’s electronegativity may enhance binding to human topoisomerases, leading to off-target effects .

Methodological Solutions :- Use isogenic cell lines to isolate target pathways.

- Perform dose-response assays to distinguish therapeutic vs. toxic thresholds .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the thiazole ring?

The electron-deficient thiazole core directs electrophiles to the 5-position. For fluorophenyl derivatives:

- Halogenation : NBS in DMF selectively brominates the 5-position (yield: ~70%) .

- Nitration : Mixed HNO₃/H₂SO₄ at 0°C minimizes ring degradation .

Computational modeling (DFT) predicts reactivity trends, aiding in rational design .

Q. How do solvent polarity and pH influence the compound’s solubility and reactivity in aqueous/organic hybrid systems?

- Solubility : The carboxylic acid group confers pH-dependent solubility:

- Low pH (≤3) : Protonated form dominates; solubility in EtOH/water (1:1) is ~5 mg/mL.

- High pH (≥8) : Deprotonated form increases aqueous solubility (>20 mg/mL) but may hydrolyze the thiazole ring .

- Reactivity : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.